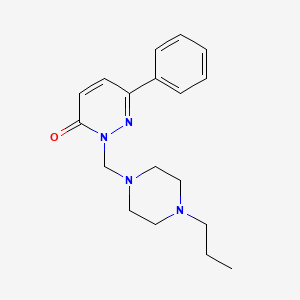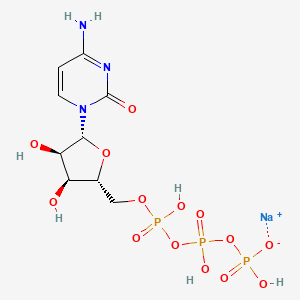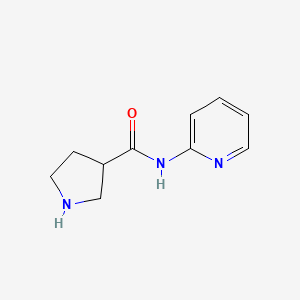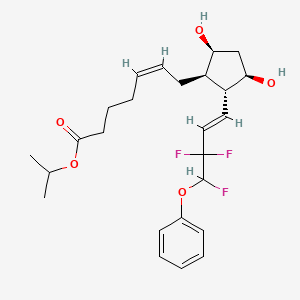![molecular formula C14H8Cl2N4 B15217213 [6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile CAS No. 88571-17-9](/img/structure/B15217213.png)
[6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyridine and imidazole rings in its structure contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and bromination steps. The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
2-(6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include H2O2 and KMnO4, typically used in aqueous or organic solvents.
Reduction: NaBH4 and LiAlH4 are commonly used in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products. Substitution reactions can result in a variety of substituted imidazo[1,2-a]pyridines.
科学研究应用
2-(6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile has several scientific research applications:
作用机制
The mechanism of action of 2-(6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
3-Bromoimidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the substituents attached to the imidazo[1,2-a]pyridine ring.
N-(Pyridin-2-yl)amides: These compounds also contain a pyridine ring but differ in the functional groups attached to the nitrogen atom.
Uniqueness
2-(6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile is unique due to the presence of both chlorine atoms and the acetonitrile group, which contribute to its distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
88571-17-9 |
|---|---|
分子式 |
C14H8Cl2N4 |
分子量 |
303.1 g/mol |
IUPAC 名称 |
2-[6-chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2N4/c15-9-1-3-11(18-7-9)14-12(5-6-17)20-8-10(16)2-4-13(20)19-14/h1-4,7-8H,5H2 |
InChI 键 |
DOEVJZZSXJRPCV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1Cl)C2=C(N3C=C(C=CC3=N2)Cl)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-1-{5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}pyrimidin-2(1h)-one](/img/structure/B15217137.png)






![Methyl 7-bromo-2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B15217174.png)


![8,9-Dihydro-5H-5,8-methanoimidazo[1,2-a]azepine-2,3-dicarbonitrile](/img/structure/B15217182.png)
![6-[(2-Fluorobenzyl)sulfanyl]-9-(3-methylbutyl)-9h-purin-2-amine](/img/structure/B15217189.png)


